N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Toxicology
One area of research involves the study of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), substances related to the dihydrobenzo[d][1,4]dioxin structure. These studies focus on understanding the toxic equivalency factors (TEFs) for assessing the risk these compounds pose to humans and wildlife due to their persistent, bioaccumulative, and toxic nature (Berg et al., 1998). Research in this domain is critical for environmental health perspectives, particularly in evaluating the impact of industrial processes and incineration on dioxin levels in the environment.
Supramolecular Chemistry
In the field of supramolecular chemistry, isonicotinamide has been utilized as a supramolecular reagent to synthesize various metal-organic frameworks and complexes, indicating the potential utility of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in constructing new materials with specific functionalities (Aakeröy et al., 2003). These materials could have applications in catalysis, gas storage, or as sensors, given the ability of isonicotinamide derivatives to form stable, infinite 1-D chains with metal ions.
Medicinal Chemistry
Another significant area of research involves the exploration of derivatives of dihydrobenzoxathiine and isonicotinamide for their pharmacological activities. Studies have demonstrated that compounds bearing these functionalities exhibit a wide range of biological activities, from antimicrobial to enzyme inhibitory effects, highlighting their potential in drug discovery and development (Viglianisi & Menichetti, 2010). Specifically, isonicotinamide derivatives have been synthesized and evaluated as xanthine oxidase inhibitors, offering insights into designing new therapeutic agents for diseases like gout (Zhang et al., 2019).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-18(20-13-1-2-15-16(10-13)24-8-7-23-15)12-3-5-19-17(9-12)25-14-4-6-22-11-14/h1-3,5,9-10,14H,4,6-8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFXVVMZAGHLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.